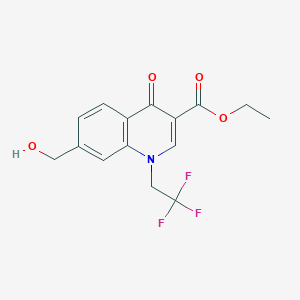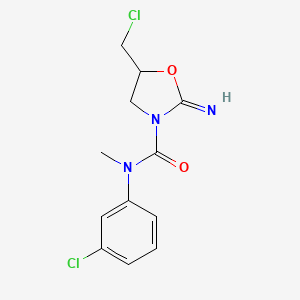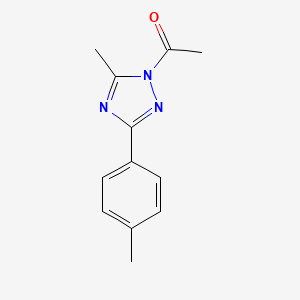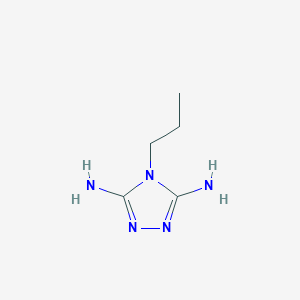
4-Propyl-4H-1,2,4-triazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyl-4H-1,2,4-triazole-3,5-diamine is a chemical compound belonging to the triazole family. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of a propyl group attached to the triazole ring, making it unique in its class. It has a molecular formula of C5H10N4 and a molecular weight of 126.16 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-4H-1,2,4-triazole-3,5-diamine typically involves the reaction of propylhydrazine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazole ring. The reaction conditions often require heating and the use of a solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Propyl-4H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Wissenschaftliche Forschungsanwendungen
4-Propyl-4H-1,2,4-triazole-3,5-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Propyl-4H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The compound may also interfere with nucleic acid synthesis, leading to its potential use as an antineoplastic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diamino-1,2,4-triazole: Similar in structure but lacks the propyl group.
4-Phenyl-1,2,4-triazoline-3,5-dione: Contains a phenyl group instead of a propyl group.
4H-1,2,4-Triazole-3,5-diamine: Lacks the propyl group but shares the triazole ring structure.
Uniqueness
4-Propyl-4H-1,2,4-triazole-3,5-diamine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Eigenschaften
Molekularformel |
C5H11N5 |
|---|---|
Molekulargewicht |
141.18 g/mol |
IUPAC-Name |
4-propyl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C5H11N5/c1-2-3-10-4(6)8-9-5(10)7/h2-3H2,1H3,(H2,6,8)(H2,7,9) |
InChI-Schlüssel |
UJHLUJRBLNKKBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=NN=C1N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl butanoate](/img/structure/B12882046.png)

![Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)

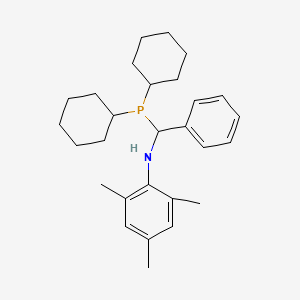
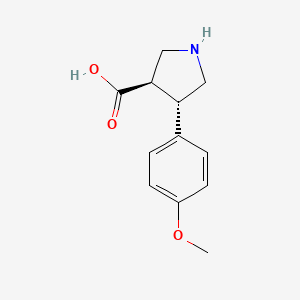
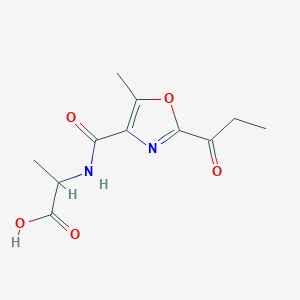
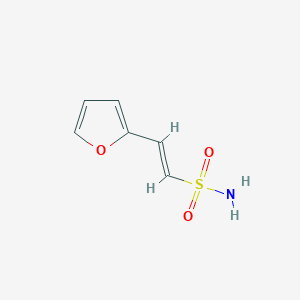
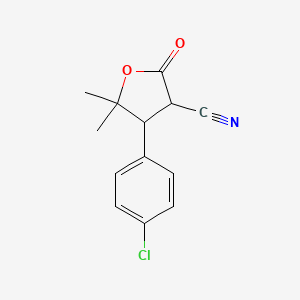
![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)

